molecular formula C19H15F3N2O5 B2537646 Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888463-08-9

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2537646
CAS No.: 888463-08-9
M. Wt: 408.333
InChI Key: PSFLXEUMVRWSOX-UHFFFAOYSA-N
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Description

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzofuran moiety through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-bromobenzofuran-3-carboxylate in the presence of a base, followed by the addition of a carbamoyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. The benzofuran moiety contributes to its stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl (2-((4-(trifluoromethyl)phenyl)carbamoyl)benzofuran-3-yl)carbamate
  • Ethyl (2-((4-(methoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate
  • Ethyl (2-((4-(fluoro)phenyl)carbamoyl)benzofuran-3-yl)carbamate

Uniqueness

Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties enhance its potential as a therapeutic agent compared to similar compounds .

Properties

IUPAC Name

ethyl N-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c1-2-27-18(26)24-15-13-5-3-4-6-14(13)28-16(15)17(25)23-11-7-9-12(10-8-11)29-19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLXEUMVRWSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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